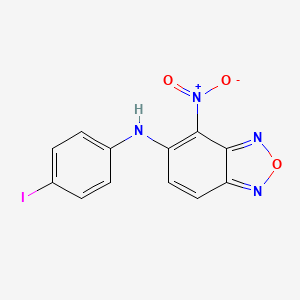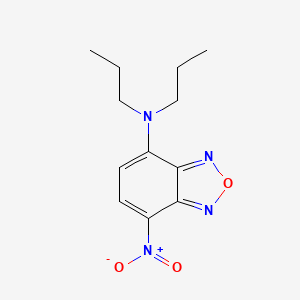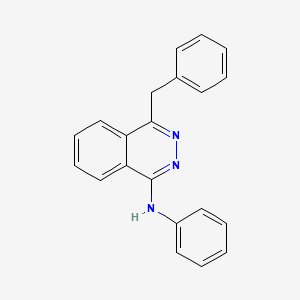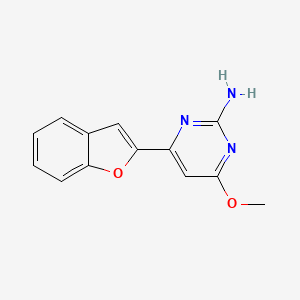![molecular formula C25H20N2O3 B3832805 N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide](/img/structure/B3832805.png)
N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide
Descripción general
Descripción
N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide, also known as FAN-C10H7, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide is its potency. It has been found to be highly effective in inhibiting the growth of cancer cells and has shown promising results in preclinical studies. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide. One area of interest is the development of more effective delivery methods to improve its bioavailability and solubility. Another potential direction is the investigation of its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas, such as neuroprotection and inflammation.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific fields, particularly in cancer research. Its potency and range of biochemical and physiological effects make it an attractive candidate for further investigation. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound that could lead to new discoveries and applications.
Aplicaciones Científicas De Investigación
N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be particularly effective against breast cancer and lung cancer cells.
Propiedades
IUPAC Name |
N-[(Z)-3-(furan-2-ylmethylamino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c28-24(19-9-2-1-3-10-19)27-23(25(29)26-17-21-13-7-15-30-21)16-20-12-6-11-18-8-4-5-14-22(18)20/h1-16H,17H2,(H,26,29)(H,27,28)/b23-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUBGOPYDLQNHT-KQWNVCNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC3=CC=CC=C32)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC3=CC=CC=C32)/C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[6-(4-morpholinyl)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B3832748.png)
![4,4'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)bis(methylimino)]diphenol](/img/structure/B3832750.png)
![[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B3832757.png)
![2,2'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)bis(benzylimino)]diethanol](/img/structure/B3832759.png)
![N-(3-methoxyphenyl)-3-{1-[(phenylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B3832761.png)
![N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B3832765.png)


![N-[2-(diethylamino)ethyl]-3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B3832770.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-hydroxyphenyl)vinyl]benzamide](/img/structure/B3832785.png)